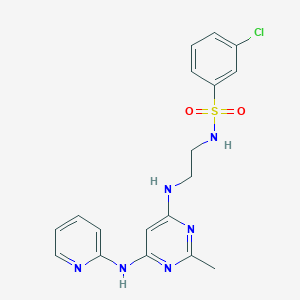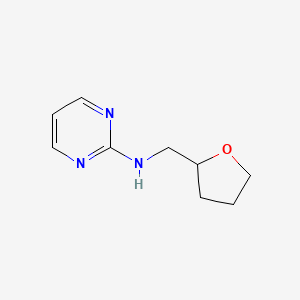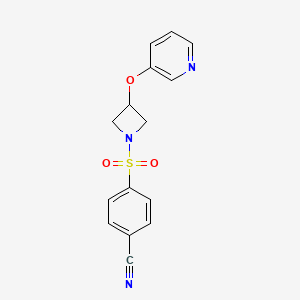
3-chloro-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis
The optimal structure of the pyridine group was 5-CF 3; the optimal structure of the pyrimidine group was 2-CH 3 -5-Cl-6-CHF 2 . The spatial configuration of the carbon atoms connected to R 3 plays an important role. When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .Chemical Reactions Analysis
The N-methylation was performed using methyl iodide in DMF under basic conditions (Cesium carbonate) with N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2 H-indazol-6-amine (40) to afford N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine (41) in 90% yield .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-chloro-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide” include a boiling point of 799.1±60.0 °C, a density of 1.40±0.1 g/cm3, and a pKa of 14.33±0.10 . It is soluble in DMSO at concentrations greater than 100 mg/mL, but it is insoluble in water . It should be stored at 4°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Sulfonamide derivatives, including those similar to the specified compound, have been synthesized and characterized for their potential antimicrobial activities. For instance, Desai, Makwana, and Senta (2016) synthesized a series of sulfonamide derivatives and evaluated their in vitro antimicrobial activities, finding significant activity against various microbial strains Desai, Makwana, & Senta, 2016.
Antimicrobial Activity
The antimicrobial activity of sulfonamide derivatives is a significant area of research. Elangovan et al. (2021) synthesized a novel sulfonamide compound and evaluated its antimicrobial properties, demonstrating its effectiveness against various bacterial strains Elangovan, Sowrirajan, Manoj, & Kumar, 2021.
Herbicidal Activity
Sulfonamide derivatives also exhibit potential herbicidal activities. Huazheng (2011) synthesized a series of phenylsulfonylamino pyrimidine derivatives and found that they showed definite herbicidal activities, suggesting their potential use in agricultural applications Huazheng, 2011.
Antitumor and Antibacterial Agents
Sulfonamide derivatives have been explored for their antitumor and antibacterial properties. Hafez, Alsalamah, and El-Gazzar (2017) synthesized carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides, which showed high activity against cancer cell lines and bacteria Hafez, Alsalamah, & El-Gazzar, 2017.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as pyrimidinamines, have been shown to inhibitvascular endothelial growth factor receptor 2 (VEGFR-2) and Platelet derived growth factor-β (PDGF-β) . These receptors play crucial roles in angiogenesis and cell proliferation, respectively .
Mode of Action
This is a common mechanism of action for many inhibitors .
Biochemical Pathways
Inhibition of these pathways can lead to reduced tumor growth and metastasis .
Result of Action
Given the potential targets and mode of action, it’s likely that the compound leads to reduced angiogenesis and cell proliferation, potentially slowing down tumor growth and metastasis .
Zukünftige Richtungen
The future directions of “3-chloro-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide” research could involve further exploration of its diverse applications in scientific research. Additionally, more studies could be conducted to better understand its mechanism of action and potential therapeutic uses .
Eigenschaften
IUPAC Name |
3-chloro-N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O2S/c1-13-23-17(12-18(24-13)25-16-7-2-3-8-20-16)21-9-10-22-28(26,27)15-6-4-5-14(19)11-15/h2-8,11-12,22H,9-10H2,1H3,(H2,20,21,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGCONSRRFTUBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNS(=O)(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-3-oxo-2-phenyl-N-(3-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2987294.png)






![N-(4-methylbenzo[d]thiazol-2-yl)-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)acetamide](/img/structure/B2987305.png)
![5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2987309.png)



![Ethyl 3-(4-methoxyphenyl)-5-[(4-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2987316.png)
![N-[(4-fluorophenyl)methyl]-N'-(3-methoxyphenyl)oxamide](/img/structure/B2987317.png)